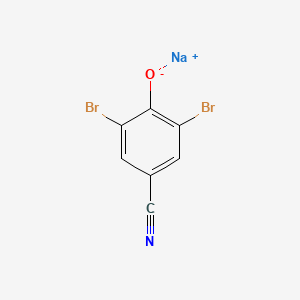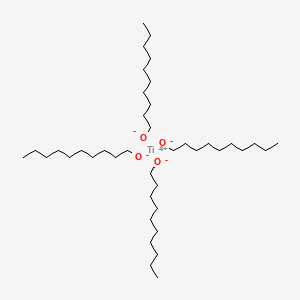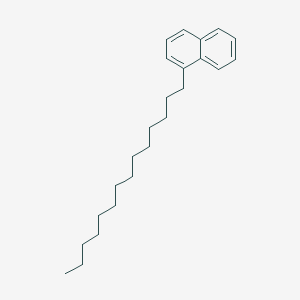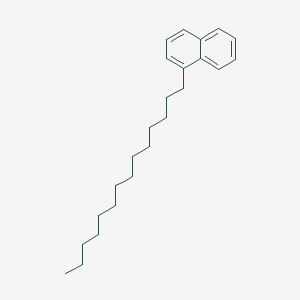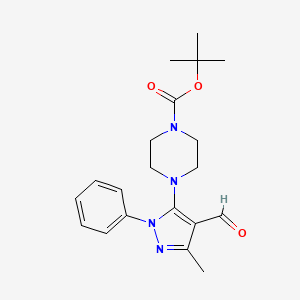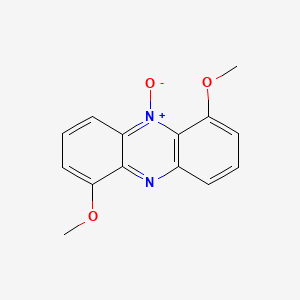
2,7-Octadienal, 2-methyl-6-methylene-, (E)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,7-Octadienal, 2-methyl-6-methylene-, (E)- is an organic compound with the molecular formula C10H16O It is a type of aldehyde with a unique structure that includes multiple double bonds and a methylene group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,7-Octadienal, 2-methyl-6-methylene-, (E)- can be achieved through several methods. One common approach involves the reaction of appropriate starting materials under controlled conditions to form the desired product. For instance, the compound can be synthesized via the aldol condensation of suitable aldehydes followed by dehydration to form the conjugated diene system.
Industrial Production Methods
In industrial settings, the production of 2,7-Octadienal, 2-methyl-6-methylene-, (E)- often involves large-scale chemical processes. These processes typically include the use of catalysts to enhance reaction rates and yield. The specific conditions, such as temperature, pressure, and solvent choice, are optimized to ensure efficient production.
化学反応の分析
Types of Reactions
2,7-Octadienal, 2-methyl-6-methylene-, (E)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol.
Substitution: The double bonds in the compound can participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (e.g., Br2) or nucleophiles (e.g., Grignard reagents) can be employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction typically produces alcohols.
科学的研究の応用
2,7-Octadienal, 2-methyl-6-methylene-, (E)- has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound’s reactivity makes it useful in studying biochemical pathways and enzyme interactions.
Medicine: Research into its potential therapeutic effects and interactions with biological targets is ongoing.
Industry: It is utilized in the production of fragrances, flavors, and other specialty chemicals.
作用機序
The mechanism by which 2,7-Octadienal, 2-methyl-6-methylene-, (E)- exerts its effects involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, potentially altering their function. The compound’s double bonds also allow it to participate in addition reactions, further influencing its biological activity.
類似化合物との比較
Similar Compounds
2,7-Octadien-4-ol, 2-methyl-6-methylene-: This compound has a similar structure but contains an alcohol group instead of an aldehyde.
2-Methyl-6-methylene-2,7-octadiene:
Uniqueness
2,7-Octadienal, 2-methyl-6-methylene-, (E)- is unique due to its combination of an aldehyde group with a conjugated diene system. This structure imparts distinct chemical properties and reactivity, making it valuable for specific applications in synthesis and research.
特性
CAS番号 |
17015-30-4 |
|---|---|
分子式 |
C10H14O |
分子量 |
150.22 g/mol |
IUPAC名 |
(2E)-2-methyl-6-methylideneocta-2,7-dienal |
InChI |
InChI=1S/C10H14O/c1-4-9(2)6-5-7-10(3)8-11/h4,7-8H,1-2,5-6H2,3H3/b10-7+ |
InChIキー |
NDYNCPVWWPJJKN-JXMROGBWSA-N |
異性体SMILES |
C/C(=C\CCC(=C)C=C)/C=O |
正規SMILES |
CC(=CCCC(=C)C=C)C=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


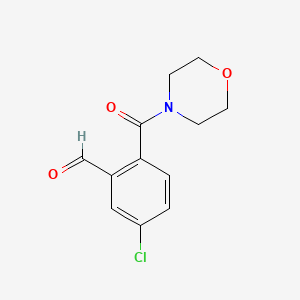
![2-Cyano-N-[(propylamino)carbonyl]acetamide](/img/structure/B12649413.png)
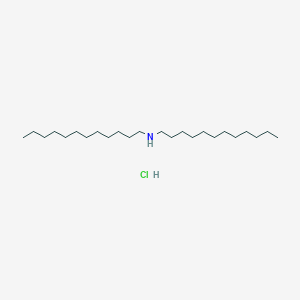
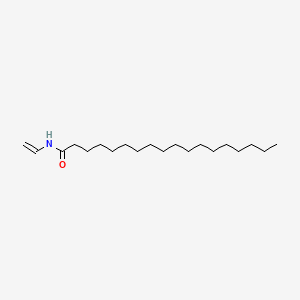

![1-(6-Bromoimidazo[1,2-a]pyrazin-2-yl)ethanone](/img/structure/B12649433.png)
